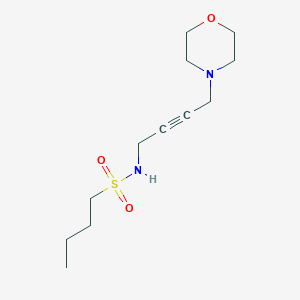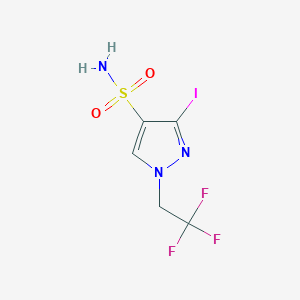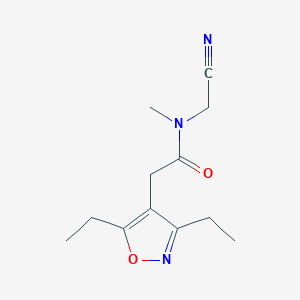
3-(N-(4-(Dimethylamino)phenyl)carbamoyl)pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(N-(4-(Dimethylamino)phenyl)carbamoyl)pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C15H15N3O3 and its molecular weight is 285.303. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analytical Chemistry Applications
Compounds with structures similar to 3-(N-(4-(Dimethylamino)phenyl)carbamoyl)pyridine-2-carboxylic acid have been synthesized for use as derivatization reagents in liquid chromatography and mass spectrometry. For instance, derivatization reagents for carboxylic acids were synthesized to enhance the electrospray ionization response of analytes, facilitating their sensitive detection in mass spectrometry (MS) analyses. These reagents are suitable for MS/MS detection due to their ability to generate particular product ions efficiently through collision-induced dissociation (Inoda et al., 2011).
Organic Synthesis Applications
The compound and its derivatives find extensive use in organic synthesis, particularly in the facilitation of reactions under mild conditions. For example, pyridine-3-carboxylic anhydride (3-PCA), used alongside chiral acyl-transfer catalysts, has been employed for the enantioselective esterification of racemic secondary benzylic alcohols. This method allows for the production of chiral carboxylic esters with high enantiomeric excesses, highlighting its utility in the kinetic resolution of racemic mixtures (Shiina et al., 2012).
Catalysis
4-(Dimethylamino)pyridine derivatives serve as effective catalysts in various chemical transformations. For instance, they have been used to catalyze iodolactonisation reactions of γ,δ-unsaturated carboxylic acids, resulting in the formation of γ-lactones and δ-lactones under neutral conditions. The study of substrate structures on the iodolactonisation process provided insights into a potential catalytic mechanism, demonstrating the compound's versatility as a catalyst (Meng et al., 2015).
Materials Science
In the realm of materials science, the compound's derivatives have been explored for their potential in creating new materials with specific properties. For example, the cooperative catalysis involving arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) has been applied to the dehydrative condensation between carboxylic acids and amines, leading to the synthesis of amides under azeotropic reflux conditions. This method is practical, scalable, and has been utilized in the synthesis of pharmaceuticals, showcasing the compound's applicability in material synthesis (Ishihara & Lu, 2016).
Propiedades
IUPAC Name |
3-[[4-(dimethylamino)phenyl]carbamoyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-18(2)11-7-5-10(6-8-11)17-14(19)12-4-3-9-16-13(12)15(20)21/h3-9H,1-2H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMWJJMBGKXGIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2482149.png)
![2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2482152.png)
![(Z)-3-(furan-2-ylmethyl)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2482153.png)
![2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-4H-chromen-4-one](/img/structure/B2482155.png)

![2-(4-(3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2482158.png)
![5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2482159.png)
![4-Cyclobutyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2482160.png)


![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2482166.png)
![3-(hydroxymethyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2482168.png)


